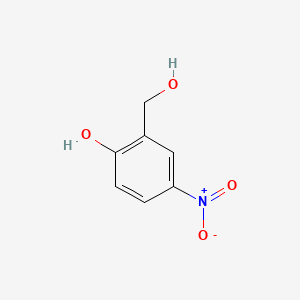
2-(羟甲基)-4-硝基苯酚
描述
Synthesis Analysis
The synthesis of related nitrophenol compounds often involves specific reactions that yield high purity and yield. For example, the synthesis of 2-nitro-4-methoxyphenol from alkali hydrolysis of 2-nitro-4-methoxyaniline showed a significant influence of reactant ratio, temperature, and reaction time on the synthesis, achieving a 96% yield under optimized conditions (Guo, 2002). Such methods provide a basis for the synthesis of 2-(Hydroxymethyl)-4-nitrophenol, indicating the critical factors that influence the synthesis process.
Molecular Structure Analysis
Studies on the molecular structure of nitrophenol derivatives reveal intricate details about their crystalline and molecular forms. For example, the crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol was determined by X-ray diffraction methods, showing that molecules of the title compound exist in a zwitterionic form and highlighting the importance of hydrogen bonding (Koll & Głowiak, 1985). These findings are crucial for understanding the molecular structure of 2-(Hydroxymethyl)-4-nitrophenol and its behavior in various environments.
Chemical Reactions and Properties
The chemical behavior of nitrophenol compounds, including their reactions and properties, is a key area of interest. For instance, the reaction of 2,3,5,6-tetramethyl-4-nitrophenol with nitrogen dioxide was studied, revealing the formation of various isomeric compounds and providing insights into the reaction mechanisms of nitrophenols (Hartshorn et al., 1985). Understanding these reactions helps elucidate the chemical properties of 2-(Hydroxymethyl)-4-nitrophenol.
Physical Properties Analysis
The physical properties of nitrophenol derivatives, such as solvatochromism and solvatochromic switches, have been analyzed to understand their interaction with different solvents. A study on nitro-substituted phenolates demonstrated their solvatochromic behavior and use as probes for investigating solvent mixtures, shedding light on the physical properties of similar compounds (Nandi et al., 2012). This research provides a foundation for analyzing the physical properties of 2-(Hydroxymethyl)-4-nitrophenol.
Chemical Properties Analysis
The chemical properties of nitrophenol compounds, such as their electrochemical behavior and interaction with metal ions, have been explored to understand their reactivity and potential applications. For example, the synthesis, characterization, and electrochemical behavior of 4-(4-nitrophenyl-azo)-2-(2-methoxy phenimino)-phenol and its metal complexes were studied, offering insights into the chemical properties of nitrophenol derivatives (Khandar & Masoumeh, 1999). This research is relevant for understanding the chemical properties of 2-(Hydroxymethyl)-4-nitrophenol.
科学研究应用
细胞色素 P450 和 4-硝基苯酚羟基化
- 研究背景:4-硝基苯酚 2-羟基化活性主要由动物和人类中的 P450 2E1 催化。这一活性对于理解涉及细胞色素 P450 酶的代谢途径非常重要。
- 主要发现:研究表明细胞色素 P450 2E1 和 3A 参与对硝基苯酚的 O-羟基化,突出了比以前认为的在这个代谢过程中更广泛的酶 (Zerilli 等,1997)。
环境降解和毒性
- 研究背景:4-硝基苯酚被认为是一种用于药物和杀虫剂的环境污染物。它的降解和毒性对于环境健康至关重要。
- 主要发现:研究已经表征了细菌(如罗多球菌)中新的 4-硝基苯酚降解基因簇,这对于生物修复工作至关重要 (Kitagawa 等,2004)。
光催化降解
- 研究背景:硝基苯酚(包括 4-硝基苯酚)的光催化降解是一种从水中去除这些污染物的方法。
- 主要发现:基于 TiO2 的光催化降解已被发现可有效矿化硝基苯酚,使其成为一种可行的水净化方法 (Paola 等,2003)。
纳米催化还原
- 研究背景:纳米催化是一个快速发展的领域,在环境修复中具有应用。
- 主要发现:最近的进展包括开发纳米催化剂,如锚定在氧化石墨烯上的 Fe@Au 核壳纳米粒子,用于有效还原硝基苯酚化合物 (Gupta 等,2014)。
反应动力学和机理
- 研究背景:了解硝基苯酚的反应动力学和机理对于它们的有效应用和降解至关重要。
- 主要发现:研究已经深入研究了硝基苯酚的分子结构和反应途径,提供了对它们的稳定性和反应性的见解 (Chen 等,1998)。
环境和健康影响
- 研究背景:硝基苯酚在环境中的存在及其影响对人类健康和生态系统具有重大意义。
- 主要发现:研究已经综述了硝基苯酚在大气中的存在,重点介绍了它们的来源、转化以及对环境的潜在影响 (Harrison 等,2005)。
属性
IUPAC Name |
2-(hydroxymethyl)-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIYIXDNZKATLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192484 | |
| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-nitrophenol | |
CAS RN |
39224-61-8 | |
| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[4-(3-Methylanilino)-3,5-dinitrophenyl]-oxomethyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B1223250.png)
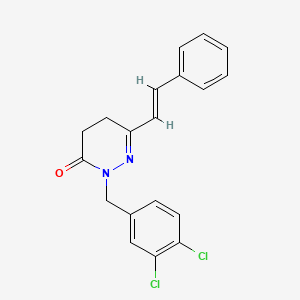
![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio]acetamide](/img/structure/B1223253.png)
![3-Chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-(2-phenylethyl)pyrrole-2,5-dione](/img/structure/B1223254.png)
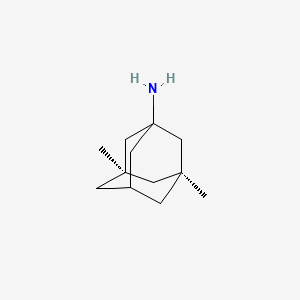
![7-[4-(4-Acetamidophenyl)sulfonyl-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1223260.png)
![2-methoxy-6-[4-(4-methyl-1-piperazinyl)-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1223261.png)
![8,9-dimethyl-N-(3-methylphenyl)-3-[2-(4-morpholinyl)ethyl]-4H-[1,3]thiazino[6,5-b]quinolin-2-imine](/img/structure/B1223262.png)
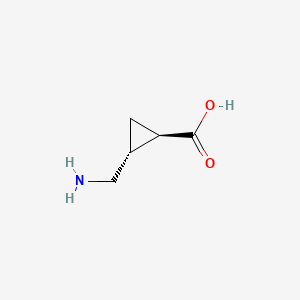
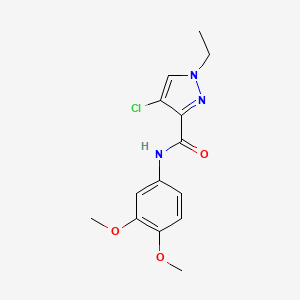
![5-[(4-Methyl-1-piperidinyl)methyl]-1-[4-(1-pyrrolyl)-1,2,5-oxadiazol-3-yl]-4-triazolecarboxylic acid ethyl ester](/img/structure/B1223267.png)
![(E)-3-(5-bromo-2-methoxyphenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]prop-2-enamide](/img/structure/B1223272.png)
![5-(4,5-dimethyl-6-oxo-1-cyclohexa-2,4-dienylidene)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1223273.png)